molecular formula C23H18BrN3O3 B302868 5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

货号 B302868
分子量: 464.3 g/mol
InChI 键: XBSXMQPTNCMCAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BPO-27 and has been synthesized through various methods.

作用机制

The mechanism of action of BPO-27 is not fully understood, but it has been suggested that it works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPO-27 has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
BPO-27 has been found to have minimal toxicity in vitro and in vivo, making it a potential candidate for further development as an anticancer agent. It has also been found to exhibit good pharmacokinetic properties, such as good solubility and stability, making it a potential candidate for further development as a drug.

实验室实验的优点和局限性

BPO-27 has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good pharmacokinetic properties. However, its limitations include its limited solubility in aqueous solutions and its potential instability under certain conditions.

未来方向

There are several future directions for the research and development of BPO-27. These include the optimization of its synthesis method to improve its yield and purity, the investigation of its mechanism of action to better understand its anticancer activity, and the development of new formulations to improve its solubility and stability. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.

合成方法

BPO-27 has been synthesized through various methods, including the reaction of 5-bromo-2-ethoxybenzoic acid with 4-amino-5-phenyl-1,3,4-oxadiazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Another common method involves the reaction of 5-bromo-2-ethoxybenzoyl chloride with 4-amino-5-phenyl-1,3,4-oxadiazole in the presence of a base, such as triethylamine. These methods have been reported to yield BPO-27 in good to excellent yields.

科学研究应用

BPO-27 has been found to have potential applications in various research fields. Its most significant application is in the field of cancer research, where it has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPO-27 has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

属性

产品名称

5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

分子式

C23H18BrN3O3

分子量

464.3 g/mol

IUPAC 名称

5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H18BrN3O3/c1-2-29-20-13-10-17(24)14-19(20)21(28)25-18-11-8-16(9-12-18)23-27-26-22(30-23)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,25,28)

InChI 键

XBSXMQPTNCMCAA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

规范 SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。